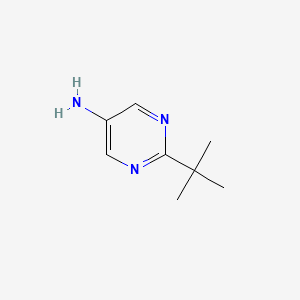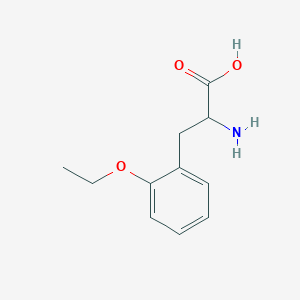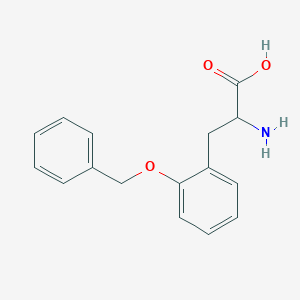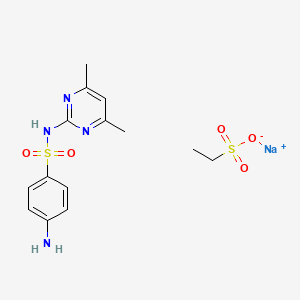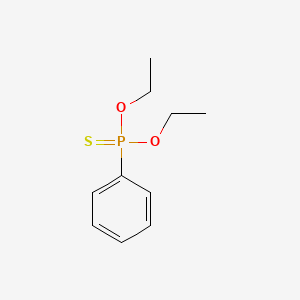
O,O-Diethyl phenylphosphonothioate
Overview
Description
O,O-Diethyl phenylphosphonothioate is a chemical compound belonging to the phosphonothioate class . It is characterized by the presence of a phenyl group attached to a phosphorus atom, along with two ethyl groups and a sulfur atom. This compound has been studied for its potential applications in various fields, including agriculture and chemical synthesis .
Synthesis Analysis
The synthesis of O,O-Diethyl phenylphosphonothioate involves the reaction of O,S-diethyl phenylphosphonothioate (5) with methanol. In the presence of metal ions known to catalyze the phosphonothioate → phosphonate transformation, the desired mode of phosphonothioate methanolysis occurs, resulting in the formation of O-ethyl O-methyl phenylphosphonate (7) as the product .
Molecular Structure Analysis
The molecular structure of O,O-Diethyl phenylphosphonothioate consists of a phenyl group attached to a phosphorus atom, which is further bonded to two ethyl groups and a sulfur atom. The stereochemistry of this compound plays a crucial role in its reactivity and properties .
Chemical Reactions Analysis
The methanolysis of O,O-Diethyl phenylphosphonothioate proceeds via exclusive P-S scission, yielding O-ethyl O-methyl phenylphosphonate. Notably, the phosphorus center undergoes complete inversion upon methoxide displacement of ethanethiolate. Metal ion complexes (such as La (III) or Zn (II)) do not alter this SN2-like substitution, shedding new light on the mechanism of phosphonothioate methanolysis .
Scientific Research Applications
Neurotoxicity and Axoplasmic Transport
Research has shown that certain organophosphorus esters, including O,O-Diethyl phenylphosphonothioate, may inhibit fast axoplasmic transport in the nervous system. This inhibition could be a mode of action for their neurotoxic effects. A study highlighted the marked inhibition of fast axoplasmic transport observed in animals treated with these compounds, supporting the hypothesis that impairment in this transport mechanism is involved in the neurotoxic action of these substances (Reichert & Abou-Donia, 1980).
Enzymatic Reaction Mechanism
In another study, the enzymatic reaction mechanism for the hydrolysis of similar compounds by phosphotriesterase was investigated. This research provides insights into the stereochemical aspects of these reactions, contributing to a better understanding of the biochemical processes involved in the breakdown of such compounds (Lewis et al., 1988).
Anticorrosion Properties
O,O-Diethyl phenylphosphonothioate derivatives have been studied for their potential as corrosion inhibitors. These compounds have shown promise in preventing corrosion of materials like carbon steel, which is relevant in industrial applications. The effectiveness of these compounds as corrosion inhibitors and their adsorption behavior on metal surfaces have been extensively studied (Moumeni et al., 2020).
Pharmacokinetic Properties
There's also research on the pharmacokinetic properties of α-sulfamidophosphonate derivatives, which include diethyl phenylphosphonothioate compounds. These studies investigate their potential for therapeutic applications due to their non-toxic nature and ability to penetrate biological barriers like the blood-brain barrier (Bechlem et al., 2020).
Insecticidal Properties
Investigations into the insecticidal properties of various O,O-dialkyl O-cyanophenyl phosphates and phosphorothioates, related to O,O-Diethyl phenylphosphonothioate, have demonstrated their efficacy against pests like houseflies and cockroaches. These studies provide valuable insights into the development of more effective and selective insecticides (Tamura et al., 1961).
Synthesis and Stereochemistry
There's also significant research in the field of synthesis and stereochemistry of O,O-Diethyl phenylphosphonothioate and its derivatives. Understanding the synthesis processes and stereochemical properties of these compounds is crucial for their application in various fields, including pharmaceuticals and agrochemicals (Yoshikawa, 1999).
Mechanism of Action
properties
IUPAC Name |
diethoxy-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVMKZCLPHMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211375 | |
| Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O-Diethyl phenylphosphonothioate | |
CAS RN |
6231-03-4 | |
| Record name | O,O-Diethyl P-phenylphosphonothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, O,O-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



